(R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hcl
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Overview
Description
®-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a bromine and fluorine-substituted phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3-bromo-5-fluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under appropriate conditions.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the halogen substituents using reducing agents like lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), or KMnO4 (Potassium permanganate).
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Dehalogenated products.
Substitution: Functionalized derivatives with new substituents replacing the halogens.
Scientific Research Applications
®-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hydrochloride: The enantiomer of the compound with similar properties but different biological activity.
2-Amino-2-(3-bromo-5-fluorophenyl)ethanol: The non-chiral version of the compound.
3-Bromo-5-fluoroaniline: A related compound with similar substituents but different functional groups.
Uniqueness
®-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hydrochloride stands out due to its chiral nature, which imparts specific stereochemical properties and biological activities
This detailed article provides a comprehensive overview of ®-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H10BrClFNO |
---|---|
Molecular Weight |
270.52 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-bromo-5-fluorophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H9BrFNO.ClH/c9-6-1-5(8(11)4-12)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1 |
InChI Key |
MZNVVHMLVIIIBD-QRPNPIFTSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1F)Br)[C@H](CO)N.Cl |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C(CO)N.Cl |
Origin of Product |
United States |
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